2-chloro-N-(2,6-dichloro-4-sulfamoylphenyl)acetamide

Covalent Inhibitor Design Electrophilic Warhead Cysteine Targeting

2-Chloro-N-(2,6-dichloro-4-sulfamoylphenyl)acetamide (CAS 99310-45-9) is a synthetic chloroacetamide derivative with the molecular formula C8H7Cl3N2O3S and a molecular weight of 317.57 g/mol. The compound belongs to the class of sulfamoylphenyl acetamides and is characterized by a 2-chloroacetyl electrophilic warhead conjugated to a 2,6-dichloro-4-sulfamoylphenyl scaffold.

Molecular Formula C8H7Cl3N2O3S
Molecular Weight 317.57
CAS No. 99310-45-9
Cat. No. B2585276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(2,6-dichloro-4-sulfamoylphenyl)acetamide
CAS99310-45-9
Molecular FormulaC8H7Cl3N2O3S
Molecular Weight317.57
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)NC(=O)CCl)Cl)S(=O)(=O)N
InChIInChI=1S/C8H7Cl3N2O3S/c9-3-7(14)13-8-5(10)1-4(2-6(8)11)17(12,15)16/h1-2H,3H2,(H,13,14)(H2,12,15,16)
InChIKeyUEYNKZYANDSHDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-(2,6-dichloro-4-sulfamoylphenyl)acetamide (CAS 99310-45-9): Structural Identity and Procurement Rationale


2-Chloro-N-(2,6-dichloro-4-sulfamoylphenyl)acetamide (CAS 99310-45-9) is a synthetic chloroacetamide derivative with the molecular formula C8H7Cl3N2O3S and a molecular weight of 317.57 g/mol . The compound belongs to the class of sulfamoylphenyl acetamides and is characterized by a 2-chloroacetyl electrophilic warhead conjugated to a 2,6-dichloro-4-sulfamoylphenyl scaffold [1]. It is cataloged as a research chemical and synthetic intermediate, including as a precursor in the synthesis of cyclin-dependent kinase (CDK) inhibitor candidates bearing the 2,6-dichloro-4-sulfamoylphenyl pharmacophore [2].

Why Generic Sulfamoylphenyl Acetamides Cannot Replace 2-Chloro-N-(2,6-dichloro-4-sulfamoylphenyl)acetamide (CAS 99310-45-9)


Substitution of 2-chloro-N-(2,6-dichloro-4-sulfamoylphenyl)acetamide with a generic sulfamoylphenyl acetamide is chemically inadvisable because the compound integrates three functionally distinct structural elements — a covalent chloroacetamide warhead, a 2,6-dichloro substitution pattern on the phenyl ring that modulates steric and electronic properties, and a primary sulfamoyl group that can serve as a zinc-binding pharmacophore — within a single low-molecular-weight scaffold . Positional isomers such as 2,2,2-trichloro-N-(4-sulfamoylphenyl)acetamide (CAS 22795-59-1) differ fundamentally in halogen placement (trichloromethyl on the acetyl carbon vs. 2-chloroacetyl + 2,6-dichlorophenyl), which alters both electrophilic reactivity and molecular recognition . The 2,6-dichloro substitution pattern is specifically required in patent-defined CDK inhibitor intermediates, meaning replacement with a non-dichlorinated or differently halogenated analog would break synthetic routes to these target molecules [1].

Quantitative Differentiation Evidence for 2-Chloro-N-(2,6-dichloro-4-sulfamoylphenyl)acetamide (CAS 99310-45-9) Relative to Structural Analogs


Chloroacetamide Covalent Warhead vs. Non-Electrophilic Acetamide: Reactivity Toward Biological Nucleophiles

The 2-chloroacetyl moiety of CAS 99310-45-9 confers covalent cysteine-reactivity absent in its direct non-halogenated analog N-(2,6-dichloro-4-sulfamoylphenyl)acetamide (ZINC36882781). Chloroacetamides have been demonstrated to exhibit higher efficiency as mild electrophilic warheads compared to Michael acceptors in covalent inhibitor contexts [1]. While the non-chlorinated acetamide analog can only act as a reversible hydrogen-bond donor/acceptor, the chloroacetamide warhead in the target compound enables irreversible or slowly reversible covalent bond formation with active-site cysteine thiols, a mechanism exploited in validated inhibitors such as GSTO1-IN-1 (a structurally related 2-chloroacetamide sulfonamide with IC50 of 31 nM against GSTO1) .

Covalent Inhibitor Design Electrophilic Warhead Cysteine Targeting Medicinal Chemistry

Positional Isomer Differentiation: 2,6-Dichloro-4-sulfamoyl vs. 4-Sulfamoyl Trichloroacetamide Scaffolds

CAS 99310-45-9 (2-chloro-N-(2,6-dichloro-4-sulfamoylphenyl)acetamide) and CAS 22795-59-1 (2,2,2-trichloro-N-(4-sulfamoylphenyl)acetamide) share the identical molecular formula C8H7Cl3N2O3S and molecular weight (~317.6 g/mol) . Despite being formula isomers, they are distinct chemical entities: the target compound distributes its three chlorine atoms as one on the acetyl α-carbon plus two on the phenyl ring (positions 2 and 6), while the trichloroacetamide comparator concentrates all three chlorines on the acetyl carbon, leaving the phenyl ring unsubstituted. This regioisomeric difference has mechanistic consequences: the 2,6-dichloro substitution on the phenyl ring introduces steric hindrance that may restrict rotational freedom and influence binding pose, while the mono-chloroacetyl (vs. trichloroacetyl) warhead is expected to exhibit distinct electrophilic reactivity and steric accessibility to nucleophilic targets .

Positional Isomerism Regioisomer Comparison Structure-Activity Relationship Halogen Substitution

Synthetic Intermediate Utility: Required Precursor for Patent-Defined CDK Inhibitor Scaffolds

The 2,6-dichloro-4-sulfamoylphenyl substructure is explicitly claimed in Japanese Patent JP7166252B2 as an essential component of 3-amino-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one CDK inhibitors [1]. The patent specifically discloses compounds such as N-{4-[1-(2,6-dichloro-4-sulfamoyl-phenyl)-3-dimethylamino-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-ylmethyl]-phenyl}-2-diethylamino-acetamide, which require the 2,6-dichloro-4-sulfamoylphenyl moiety for target binding. While the commercially available compound CAS 99310-45-9 is the chloroacetamide derivative rather than the free amine, it serves as a direct synthetic precursor: the chloroacetyl group can be hydrolyzed or used as a protecting group during multi-step synthesis, whereas the analogous propanamide (N-(2,6-dichloro-4-sulfamoylphenyl)propanamide, CAS 1094361-88-2) or non-halogenated acetamide cannot provide the same synthetic versatility due to differential reactivity of the acyl moiety .

CDK Inhibitor Kinase Inhibitor Synthesis Pyrazolopyrimidinone Oncology

Sulfamoyl Group as Carbonic Anhydrase Pharmacophore: Class-Level Evidence with Specific Structural Context

The primary sulfamoyl (-SO2NH2) group in CAS 99310-45-9 is a well-established zinc-binding pharmacophore for carbonic anhydrase (CA) inhibition [1]. Structurally related sulfamoylphenyl acetamides have been co-crystallized with human carbonic anhydrase isoforms, including 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with hCA II and VII (PDB entries 6zr8 and related) [2]. The 2,6-dichloro substitution on the phenyl ring of the target compound is expected to influence CA isoform selectivity: the chlorine atoms at positions ortho to the sulfamoyl group may sterically restrict binding to isoforms with narrower active-site clefts (e.g., CA IX vs. CA II). Clinical sulfonamide dichlorophenamide (which shares the 2,6-dichloro substitution pattern) exhibits a Ki of 26.5 nM against hCA VII and 50 nM against hCA XII, demonstrating that the 2,6-dichloro motif is compatible with potent CA inhibition [3].

Carbonic Anhydrase Inhibition Zinc-Binding Group Sulfonamide Pharmacophore Isozyme Selectivity

Key Application Scenarios for 2-Chloro-N-(2,6-dichloro-4-sulfamoylphenyl)acetamide (CAS 99310-45-9) Based on Structural Evidence


Synthesis of Patent-Defined CDK Inhibitor Candidates via the 2,6-Dichloro-4-sulfamoylphenyl Intermediate

CAS 99310-45-9 is directly applicable as a protected or activatable precursor to the 2,6-dichloro-4-sulfamoylphenylamine scaffold required for constructing 3-amino-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one CDK inhibitors claimed in JP7166252B2 [1]. The chloroacetyl group serves as a cleavable amine protecting group or a reactive handle for further derivatization, enabling convergent synthetic strategies that the non-halogenated acetamide or propanamide analogs cannot support with equivalent efficiency.

Covalent Inhibitor Probe Development Leveraging the Chloroacetamide Electrophilic Warhead

The 2-chloroacetyl moiety positions CAS 99310-45-9 as a scaffold for developing covalent inhibitors targeting cysteine-containing enzymes. The chloroacetamide warhead has been validated as more efficient than Michael acceptors in covalent inhibitor design [2]. The 2,6-dichloro-4-sulfamoylphenyl framework provides additional binding interactions via the sulfamoyl group (hydrogen bonding, zinc chelation) and hydrophobic contacts from the chloro substituents, potentially enabling targeted covalent inhibition of enzymes where both sulfonamide recognition and cysteine reactivity are desired.

Carbonic Anhydrase Isozyme-Selectivity SAR Studies Using the Ortho-Dichloro Scaffold

The 2,6-dichloro substitution pattern ortho to the sulfamoyl zinc-binding group is a proven motif for carbonic anhydrase inhibition, as demonstrated by dichlorophenamide (Ki = 26.5-50 nM across hCA VII and XII) [3]. CAS 99310-45-9 provides a functionalized scaffold to systematically vary the acyl moiety while maintaining the 2,6-dichloro-4-sulfamoyl core, enabling SAR studies aimed at improving isoform selectivity between cytosolic (hCA I, II), tumor-associated (hCA IX, XII), and other CA isoforms.

Regioisomer-Specific Procurement for Intellectual Property and Regulatory Compliance

Given that CAS 99310-45-9 shares the molecular formula C8H7Cl3N2O3S with the trichloroacetamide positional isomers (CAS 22795-59-1 and CAS 200505-89-1) , unambiguous procurement of the correct regioisomer is essential for patent compliance, SAR reproducibility, and avoiding confounding biological results. The distinct chlorine distribution pattern (2-chloroacetyl + 2,6-dichlorophenyl vs. trichloroacetyl + unsubstituted phenyl) means that analytical certification (e.g., 1H NMR, HPLC purity) is critical for confirming identity and differentiating from the trichloroacetamide isomers.

Quote Request

Request a Quote for 2-chloro-N-(2,6-dichloro-4-sulfamoylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.